molecular formula C17H19N3O B11108377 N'-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide

N'-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide

Cat. No.: B11108377
M. Wt: 281.35 g/mol
InChI Key: DYQYIYHNRKFUNT-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide is a chemical compound with the molecular formula C17H19N3O and a molecular weight of 281.36 g/mol . This compound is part of the hydrazide family and is characterized by the presence of a phenylethylidene group and a toluidino group attached to an acetohydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 1-phenylethylidene and 4-toluidinoacetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Chemical Reactions Analysis

N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding hydrazine and carboxylic acid derivatives.

Scientific Research Applications

N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H19N3O/c1-13-8-10-16(11-9-13)18-12-17(21)20-19-14(2)15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-14+

InChI Key

DYQYIYHNRKFUNT-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.